molecular formula C17H12BrFN2O B2653868 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one CAS No. 942007-79-6

6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2653868
CAS No.: 942007-79-6
M. Wt: 359.198
InChI Key: VYGDFNMARUBACB-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 4-fluorobenzylamine.

    Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine.

    Cyclization: The 4-bromophenylhydrazine undergoes cyclization with 4-fluorobenzylamine in the presence of a suitable catalyst to form the pyridazinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds in the pyridazinone family exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one
  • 6-(4-bromophenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one
  • 6-(4-bromophenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

Uniqueness

6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

6-(4-bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O/c18-14-5-3-13(4-6-14)16-9-10-17(22)21(20-16)11-12-1-7-15(19)8-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGDFNMARUBACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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